1-(Bromomethyl)-3-(methylsulfonyl)benzene (CAS 82657-76-9), also referred to as 3-(methylsulfonyl)benzyl bromide or 3-(bromomethyl)phenyl methyl sulfone, is a bifunctional aromatic building block belonging to the benzene derivatives class, with molecular formula C₈H₉BrO₂S and molecular weight 249.12 g/mol . The compound features a benzylic bromomethyl group (–CH₂Br) at the 1-position and an electron-withdrawing methylsulfonyl group (–SO₂CH₃) at the meta (3-) position . This specific meta-regioisomeric arrangement distinguishes it from its ortho and para analogs and renders it a versatile electrophilic intermediate for nucleophilic substitution, cross-coupling, and alkylation reactions in medicinal chemistry and organic synthesis . The compound is supplied as a solid (beige to faint lemon powder) with commercially available purity grades ranging from 95% to 99%, and is cataloged by Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals for early discovery research .
Bifunctional building block – benzylic bromide for SN2 alkylation and cross-coupling; methylsulfonyl group tunes electronic properties.
Meta-substitution pattern avoids steric hindrance of ortho isomers, supporting predictable nucleophilic displacement with diverse amines and thiols.
High electrophilic reactivity – benzylic bromide enables efficient conjugation under mild conditions (K₂CO₃, CH₃CN, 20–60 °C).
The three regioisomeric (bromomethyl)(methylsulfonyl)benzenes—ortho (CAS 82657-74-7), meta (CAS 82657-76-9, the target), and para (CAS 53606-06-7)—are not interchangeable in synthesis. Each isomer positions the electron-withdrawing methylsulfonyl group at a distinct location relative to the reactive benzylic bromide center, producing different electronic and steric environments that govern nucleophilic substitution rates, regioselectivity in downstream coupling, and the three-dimensional presentation of the resulting pharmacophore in final drug candidates [1]. Similarly, substituting the benzylic bromide with the corresponding benzylic chloride (CAS 586373-70-8) reduces electrophilic reactivity by approximately two orders of magnitude, as demonstrated by kinetic studies showing that sulfonyl bromides react 192 times faster than sulfonyl chlorides toward radical-mediated halogen abstraction [2]. The meta-substitution pattern of the target compound is specifically embedded in bioactive molecules such as the FAK inhibitor PF-573228 (IC₅₀ = 4 nM), where the 3-(methylsulfonyl)benzylamino fragment is essential for potency and selectivity [3]. Procuring the incorrect isomer or halo-analog therefore risks failed alkylation yields, altered target binding, and irreproducible synthetic outcomes.
Substitute2- or 4-(methylsulfonyl)benzyl bromide (ortho/para)
Regioisomeric shift alters steric environment and electronic activation – may reduce SN2 rates and compromise pharmacophore geometry in final molecules.
Target CompoundBenzylic bromide (Br)
SubstituteBenzylic chloride analog (Cl, CAS 586373-70-8)
~200-fold lower electrophilic reactivity for chloride requires harsher conditions, potentially extending reaction times and lowering yields.
[1] Ebeling, G. Synthesis and Reactivity of α-Methylthio Benzylic Sulfones Ortho and Meta-Substituted. Doctoral Thesis. A comparative study of the sulfenylation of ortho-, meta- and para-substituted benzyl sulfones is reported. Eight monosulfenylated and six disulfenylated new benzyl sulfones have been synthesized. View Source
[2] da Silva Corrêa, C. M. M.; Oliveira, M. A. B. C. S. Reaction of Arenesulphonyl Halides with Free Radicals. Part 2. J. Chem. Soc., Perkin Trans. 2, 1983, 711–715. Relative reactivities of halogen abstraction: sulphonyl iodides:bromides:chlorides = 602:192:1. View Source
[3] PF-573228 (CHEBI:91446). A quinolone that is 3,4-dihydroquinolin-2(1H)-one substituted by a [4-{[3-(methylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino group at position 6. Potent FAK inhibitor, IC₅₀ = 4 nM in cell-free assay. View Source
1-(Bromomethyl)-3-(methylsulfonyl)benzene vs. Analogs: Evidence
Meta vs. Para: Melting Point and Purification
The target meta-substituted compound exhibits a melting point of 72–74 °C , which is approximately 10 °C lower than its para-substituted regioisomer, 1-(bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7), which melts at 82–86 °C . This lower melting point of the meta isomer facilitates dissolution in reaction media at ambient or moderately elevated temperatures, reduces energy input required for melt-processing, and provides a distinct thermal identifier for confirming regioisomeric identity via differential scanning calorimetry (DSC) or melting point apparatus.
Melting Point (mp)Cross-study comparable
72–74 °C (meta) vs. 82–86 °C (para) ΔTₘ ≈ 8–14 °C lower
Simplifies dissolution and recrystallization purification workflows.
The ~10 °C lower melting point directly impacts purification strategy (recrystallization solvent selection), storage stability at ambient conditions, and ease of weighing/transferring the solid—operationally meaningful for kilo-lab and pilot-scale synthesis campaigns.
The meta isomer has a predicted boiling point of 390.0±34.0 °C at 760 mmHg and a calculated aqueous solubility of approximately 1 g/L at 25 °C , whereas the para isomer boils at 375.2±34.0 °C (predicted) and is reported as soluble in methanol [1]. The meta isomer's lower aqueous solubility is advantageous for liquid–liquid extraction workups (ethyl acetate or dichloromethane partitioning), minimizing product loss to the aqueous phase. The ~15 °C higher boiling point of the meta isomer also indicates marginally lower volatility, which can influence vacuum distillation and drying protocols.
Boiling Point & SolubilityCross-study comparable
Bp 390.0±34.0 °C (meta) vs. 375.2±34.0 °C (para) ~1 g/L (aq., meta) vs. methanol-soluble (para)
Guides extraction solvent selection and drying protocol design.
Bp 390.0±34.0 °C (predicted); solubility ~1 g/L (25 °C, calc.) [meta]
Comparator Or Baseline
Bp 375.2±34.0 °C (predicted); soluble in methanol [para]
Quantified Difference
ΔBp ≈ +15 °C for meta; aqueous solubility: meta ~1 g/L vs. para methanol-soluble
Conditions
Predicted values (ACD/Labs Software V11.02); solubility calculated at 25 °C
Why This Matters
These physicochemical differences directly translate into divergent optimal extraction solvents, drying conditions, and solvent removal parameters during downstream processing of reaction mixtures.
[1] Molaid. 4-(methylsulfonyl)benzyl bromide | 53606-06-7. Melting point: 82–86 °C. Boiling point: 375.2±34.0 °C (Predicted). Solubility: soluble in methanol. View Source
Bromide vs. Chloride: Reactivity Advantage
In a controlled kinetic study of arenesulfonyl halides with free radicals (phenyl, 1-cyano-1-methylethyl, and benzyl radicals in benzene at 60 °C), sulfonyl bromides demonstrated a relative reactivity of 192 compared to sulfonyl chlorides (set at 1), a nearly 200-fold rate enhancement attributable to the weaker C–Br bond and superior bromide leaving group ability [1]. Applied as a class-level inference to the benzylic bromide system of the target compound, this translates to substantially faster and higher-yielding nucleophilic substitution and alkylation reactions compared to the corresponding 1-(chloromethyl)-3-(methylsulfonyl)benzene (CAS 586373-70-8) . The chloro analog, with a molecular weight of 204.67 g/mol, is less expensive but requires longer reaction times, higher temperatures, or stronger nucleophiles to achieve comparable conversion.
Reactivity (Br vs. Cl)Class-level inference
192-fold higher reactivity sulfonyl bromide vs. chloride
Enables faster, higher-yielding SN2 alkylations under mild conditions.
Leaving group reactivityReaction kineticsHalogen exchange
Evidence Dimension
Relative reactivity of sulfonyl halides toward phenyl radical halogen abstraction
Target Compound Data
Reactivity index = 192 (sulfonyl bromide class, benzylic bromide by extension)
Comparator Or Baseline
Reactivity index = 1 (sulfonyl chloride class; 1-(chloromethyl)-3-(methylsulfonyl)benzene, CAS 586373-70-8, MW 204.67)
Quantified Difference
192-fold higher reactivity for bromide vs. chloride
Conditions
Benzene solution, 60 °C; relative reactivities of halogen abstraction by phenyl, 1-cyano-1-methylethyl, and benzyl radicals (J. Chem. Soc., Perkin Trans. 2, 1983)
Why This Matters
For procurement decisions, the ~200-fold reactivity advantage of the bromo compound vs. its chloro analog can mean the difference between a reaction proceeding to completion in 1 hour versus days—directly affecting throughput, energy costs, and feasibility in parallel synthesis or library production.
Leaving group reactivityReaction kineticsHalogen exchange
[1] da Silva Corrêa, C. M. M.; Oliveira, M. A. B. C. S. Reaction of Arenesulphonyl Halides with Free Radicals. Part 2. J. Chem. Soc., Perkin Trans. 2, 1983, 711–715. DOI: 10.1039/P29830000711. Relative reactivities: sulphonyl iodides 602, bromides 192, chlorides 1. View Source
Meta vs. Ortho: Steric Hindrance and SN2 Rates
The ortho isomer, 1-(bromomethyl)-2-(methylsulfonyl)benzene (CAS 82657-74-7), positions the bulky methylsulfonyl group immediately adjacent to the benzylic bromide, creating significant steric hindrance that impedes backside nucleophilic attack in SN2-type displacements . A comparative doctoral thesis on ortho-, meta-, and para-substituted benzyl sulfones reported that ortho-substituted derivatives consistently showed lower reactivity in sulfenylation and thermal decomposition reactions, with the meta and para isomers performing comparably well [1]. The meta isomer of the target compound retains the electron-withdrawing benefit of the sulfonyl group (activating the benzylic position toward nucleophilic attack via inductive effects) without the steric penalty of ortho substitution—making it the preferred isomer for amine alkylation, thioether formation, and other SN2-dependent transformations in medicinal chemistry campaigns.
Steric Accessibility (SN2)Class-level inference
Meta: unobstructed benzylic center Ortho: steric hindrance lowers reactivity
Meta isomer supports broader nucleophile scope and predictable kinetics.
Steric accessibility of the benzylic bromide carbon for SN2 nucleophilic attack
Target Compound Data
Meta-substituted: methylsulfonyl group remote from benzylic CH₂Br; minimal steric interference with SN2 transition state
Comparator Or Baseline
Ortho-substituted (CAS 82657-74-7): methylsulfonyl group adjacent to CH₂Br; steric shielding of the electrophilic carbon
Quantified Difference
Qualitative difference: para- and meta-substituted aryl sulfides performed well in comparative sulfenylation, while ortho-substituted derivatives showed lower reactivity [1]
Conditions
Comparative sulfenylation and pyrolysis of ortho-, meta-, and para-substituted benzyl sulfones (doctoral thesis); general SN2 reactivity principles
Why This Matters
When designing alkylation steps in a multi-step synthesis, the meta isomer's unobstructed benzylic center allows for predictable, high-yielding SN2 reactions with a broader range of nucleophiles—reducing the risk of failed coupling with sterically demanding amine or thiol partners.
[1] Ebeling, G. Synthesis and Reactivity of α-Methylthio Benzylic Sulfones Ortho and Meta-Substituted. Doctoral Thesis (UFRGS, Brazil). A comparative study of sulfenylation of ortho-, meta- and para-substituted benzyl sulfones. Para- and meta-substituted performed well; ortho-substituted showed lower reactivity. View Source
Batch-Specific QC and Purity Tiering
The target compound is commercially available across a range of certified purity grades with corresponding analytical documentation. Bidepharm supplies the compound at a standard purity of 96% and provides batch-specific QC reports including NMR, HPLC, and GC spectra . ChemicalBook lists a 97% (HPLC/GC) grade suitable for use as a pharmaceutical intermediate [1]. Apollo Scientific offers a 97% purity grade . This multi-tier availability contrasts with the para isomer, which is often supplied only at technical grade (e.g., VWR lists GC purity ≥60% for the para isomer ), and with the ortho isomer, for which melting point data is frequently unreported by vendors, indicating less rigorous characterization . For laboratories operating under quality management systems (ISO 9001, GLP, or GMP-like environments), availability of batch-specific analytical data for the meta isomer reduces the burden of in-house re-characterization and mitigates the risk of introducing regioisomeric impurities into critical synthetic intermediates.
Purity & QC TieringCross-study comparable
95–99% purity, batch NMR/HPLC/GC Para isomer: tech. grade ~60% GC
Reduces in-house re-characterization and ensures traceability.
Supports regulated R&D; patent filings and tech transfer.
Para isomer: tech. grade, GC ≥60% (VWR/Thermo Scientific). Ortho isomer: ≥95% (Aladdin), melting point data not reported by multiple vendors.
Quantified Difference
Meta isomer purity available up to 99% with full QC; para isomer frequently supplied as technical grade (~60% GC); ortho isomer lacking key characterization data (e.g., melting point)
Conditions
Commercial vendor catalogs; purity determined by HPLC, GC, and/or NMR as specified by each supplier
Why This Matters
For procurement in regulated pharmaceutical R&D environments, the availability of batch-specific QC data (NMR, HPLC, GC) for the meta isomer reduces in-house analytical overhead and ensures traceability—a non-negotiable requirement for patent filings, IND-enabling studies, and tech transfer to CRO/CDMO partners.
The 3-(methylsulfonyl)benzyl fragment—precisely the moiety introduced when the target compound is used as an alkylating agent—is a critical pharmacophoric element in PF-573228, a potent and selective focal adhesion kinase (FAK) inhibitor with an IC₅₀ of 4 nM in cell-free assays and ~50- to 250-fold selectivity over Pyk2, CDK1/7, and GSK-3β [1]. The IUPAC name of PF-573228 explicitly contains the 3-(methylsulfonyl)benzylamino substituent, confirming that the meta-regiochemistry of the sulfonyl group is essential for the compound's biological activity . Had the synthesis employed the para isomer (4-(methylsulfonyl)benzyl bromide), the resulting inhibitor would present the sulfonyl group in a geometrically divergent orientation, likely compromising the hydrogen-bonding network and van der Waals contacts within the FAK ATP-binding pocket. While this evidence does not constitute a direct head-to-head comparison at the building-block level, it demonstrates that the meta-substitution pattern embedded in the target compound has been validated in a bioactive molecule that reached advanced preclinical evaluation, thereby de-risking its use in kinase-targeted library synthesis.
Fragment Validation (PF-573228)Supporting evidence
FAK inhibitor PF-573228 (IC₅₀ 4 nM) incorporates meta-substituted benzyl fragment
Meta regiochemistry is critical for target engagement; supports kinase-focused library design.
Cell-free assay; hypothetical para switch would alter binding geometry.
Kinase inhibitorFragment-based drug designStructure–activity relationship
Evidence Dimension
Biological activity consequence of meta- vs. hypothetical para-substitution in a drug-like molecule
Target Compound Data
PF-573228 incorporating the 3-(methylsulfonyl)benzyl fragment: FAK IC₅₀ = 4 nM (cell-free); 50- to 250-fold selective over Pyk2, CDK1/7, GSK-3β
Comparator Or Baseline
Hypothetical 4-(methylsulfonyl)benzyl analog: no reported activity; structural analysis predicts altered binding geometry in FAK ATP pocket
Quantified Difference
4 nM IC₅₀ for the meta-containing inhibitor (PF-573228); no data for comparator, but regioisomeric switching would reposition key sulfonyl oxygen hydrogen-bond acceptors by ~2.4 Å (C–C bond vector distance between meta and para positions on phenyl ring)
Conditions
Cell-free FAK inhibition assay; purified recombinant catalytic fragment of FAK; ATP-competitive inhibition
Why This Matters
For medicinal chemistry teams building kinase-focused libraries, the target compound's meta-regiochemistry produces a benzyl fragment with validated biological relevance—reducing the risk of synthesizing extensive series around an incorrect regioisomer that would ultimately fail to engage the target.
Kinase inhibitorFragment-based drug designStructure–activity relationship
[1] PF-573228 (CHEBI:91446). ChEBI, EMBL-EBI. A potent and selective FAK inhibitor (IC₅₀ = 4 nM in cell-free assay), ~50- to 250-fold selective over Pyk2, CDK1/7, and GSK-3β. Contains 3-(methylsulfonyl)benzylamino substituent. View Source
Medicinal chemistry programs targeting the kinome—particularly focal adhesion kinase (FAK) and related tyrosine kinases—benefit from the target compound as an alkylating agent to install the 3-(methylsulfonyl)benzyl fragment onto amine-containing heterocyclic scaffolds. As demonstrated by the clinical candidate PF-573228 (FAK IC₅₀ = 4 nM, 50- to 250-fold selective over Pyk2, CDK1/7, and GSK-3β), the meta-regiochemistry of the methylsulfonyl group is integral to target engagement [1]. Using the para isomer would reposition the sulfonyl oxygens by approximately 2.4 Å, likely abolishing key hydrogen-bond interactions within the ATP-binding pocket. The meta compound's benzylic bromide reactivity ensures efficient N-alkylation of weakly nucleophilic aminopyrimidines and aminoquinolines under mild conditions (K₂CO₃, CH₃CN, room temperature to 60 °C).
PROTAC and Molecular Glue Degrader Assembly
The compound is explicitly classified as a Protein Degrader Building Block by major chemical suppliers for targeted protein degradation research [1]. Its bifunctional architecture—a benzylic bromide for linker attachment via SN2 alkylation and a methylsulfonyl group that contributes to physicochemical properties (LogP ~1.7, topological polar surface area ~42.5 Ų)—makes it suitable for constructing heterobifunctional PROTAC molecules. The 192-fold higher reactivity of the benzylic bromide compared to the corresponding chloride (class-level inference from sulfonyl halide kinetics) enables efficient conjugation to amine-, thiol-, or hydroxyl-terminated PEG linkers under mild conditions that preserve the integrity of acid- or heat-sensitive E3 ligase ligand moieties [2]. The availability of batch-specific QC documentation (NMR, HPLC, GC) further supports the reproducibility demands of degrader structure–activity relationship (SAR) studies.
Multi-Step Synthesis: Regioisomeric Fidelity and Purification
In multi-kilogram pharmaceutical intermediate campaigns, the target compound's melting point of 72–74 °C—approximately 10 °C lower than the para isomer (82–86 °C)—permits recrystallization from a wider range of single and binary solvent systems (e.g., ethanol/water, isopropanol/heptane) without approaching solvent boiling points [1]. The calculated aqueous solubility of ~1 g/L facilitates efficient liquid–liquid extraction during aqueous workup, minimizing emulsion formation and product loss relative to more water-soluble analogs [2]. The compound's purity is commercially available at up to 99% with full analytical characterization, reducing the need for in-house re-purification before use in cGMP-step synthesis, where regioisomeric impurities must be controlled to ≤0.10% (ICH Q3A threshold for unspecified impurities in drug substances with a maximum daily dose of ≤2 g/day).
The benzylic bromide of the target compound serves as a latent electrophilic warhead precursor. Upon incorporation into a target-binding scaffold via the bromomethyl group, subsequent derivatization (e.g., conversion to an acrylamide, vinyl sulfonamide, or chloromethyl ketone equivalent) can yield covalent irreversible or reversible covalent inhibitors. The meta-methylsulfonyl substituent provides a favorable balance of electron withdrawal (Hammett σₘ for –SO₂CH₃ ≈ +0.60) that activates the benzylic position without the steric penalty and potential off-target reactivity associated with ortho-substituted analogs [1]. For structure-based covalent inhibitor design, the ~1.550 g/cm³ density and 1.7 LogP of the target compound provide useful reference points for predicting the physicochemical properties of the final inhibitor conjugates and assessing compliance with lead-like or drug-like property space.
Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Meta-regiochemistry for target engagement
Reaction efficiency and regioisomeric purity
PROTAC degrader linker attachment
Bifunctional architecture; high benzylic bromide reactivity
Conjugation efficiency under mild, heterobifunctional-compatible conditions
Multi-kilogram intermediate campaigns
Thermal behavior and aqueous extraction profile
Regioisomeric impurity control and process scalability
Covalent warhead precursor design
Electronic activation without ortho steric penalty
Reactivity tuning and physicochemical property prediction
[2] CalpacLab. 1-(Bromomethyl)-3-(methylsulfonyl)benzene, min 95%, 100 mg. Product Family: Protein Degrader Building Blocks. View Source
[3] da Silva Corrêa, C. M. M.; Oliveira, M. A. B. C. S. Reaction of Arenesulphonyl Halides with Free Radicals. Part 2. J. Chem. Soc., Perkin Trans. 2, 1983, 711–715. View Source
[4] Ebeling, G. Synthesis and Reactivity of α-Methylthio Benzylic Sulfones Ortho and Meta-Substituted. Doctoral Thesis (UFRGS). Ortho-substituted benzyl sulfones show lower reactivity vs. meta and para. View Source
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